N-Hydroxypyridine-4-thione

Laser flash photolysis Tautomer-selective excitation Triplet quantum yield

N-Hydroxypyridine-4-thione (synonyms: 4-HPT, 1-hydroxy-4(1H)-pyridinethione, 4-NHPT) is a heterocyclic thiohydroxamic acid of molecular formula C5H5NOS (MW 127.17 g/mol) belonging to the N-hydroxypyridinethione class. It exists as a pair of solvent-dependent thione–thiol tautomers with distinct absorption properties.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 101084-70-2
Cat. No. B022836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxypyridine-4-thione
CAS101084-70-2
Synonyms4-HPT cpd
N-hydroxypyridine-4-thione
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CN(C=CC1=S)O
InChIInChI=1S/C5H5NOS/c7-6-3-1-5(8)2-4-6/h1-4,7H
InChIKeyPMKUJLHDVRBNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxypyridine-4-thione (CAS 101084-70-2) Procurement-Grade Overview for Radical Biology and Photochemical Research


N-Hydroxypyridine-4-thione (synonyms: 4-HPT, 1-hydroxy-4(1H)-pyridinethione, 4-NHPT) is a heterocyclic thiohydroxamic acid of molecular formula C5H5NOS (MW 127.17 g/mol) belonging to the N-hydroxypyridinethione class [1]. It exists as a pair of solvent-dependent thione–thiol tautomers with distinct absorption properties . Unlike its 2-position isomer (pyrithione), the 4-isomer serves as a photochemical hydroxyl radical (•OH) source under visible-light irradiation in aqueous media, producing DNA damage profiles identical to those from established radiolytic •OH sources, while demonstrating a unique inability to generate •OH in organic solvents [2].

Why N-Hydroxypyridine-4-thione Cannot Be Replaced by 2-HPT, Pyrithione, or Other N-Hydroxypyridinethiones in Procurement Specifications


Despite sharing a common molecular formula and the N-hydroxypyridinethione scaffold, the position of the thione/thiol group (4- vs. 2-) fundamentally alters photochemical mechanism, radical speciation, and solvent-dependent behavior [1]. N-Hydroxypyridine-2(1H)-thione (2-HPT) functions as a nonspecific •OH generator in both aqueous and organic media, whereas 4-HPT (4-NHPT) exhibits solvent-gated •OH release—active in water but inert in organic solvents—a differentiation critical for experiments requiring spatial or solvent-selective radical generation [1]. Furthermore, the acridine analog (HAT) produces singlet oxygen rather than hydroxyl radicals upon photoexcitation, yielding a completely divergent DNA damage profile that invalidates it as an •OH probe [2]. These mechanistic divergences mean that substituting any in-class analog without verifying the specific radical output and solvent compatibility will confound experimental interpretation and compromise data reproducibility.

N-Hydroxypyridine-4-thione Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Tautomer-Selective Photochemistry: Thione vs. Thiol Triplet Quantum Yields (ΦT = 0.90 vs. 0.19)

In the 4-isomer, the thione and thiol tautomers possess distinct absorption spectra, enabling selective excitation of each form—a property absent in the 2-isomer. Laser flash photolysis (λexc = 355 nm) of the thione tautomer in protic solvents yields a triplet quantum yield ΦT = 0.90, whereas excitation of the thiol form (λexc = 308 nm) in apolar media gives ΦT = 0.19 with an additional homolytic S–H bond cleavage quantum yield ΦS-H = 0.24 [1]. By contrast, the 2-isomer (N-hydroxypyridine-2(1H)-thione) does not exhibit solvent-tunable tautomer-selective photochemistry and functions as a non-specific •OH precursor regardless of solvent [1].

Laser flash photolysis Tautomer-selective excitation Triplet quantum yield Photochemical mechanism

DNA Damage Profile Specificity: 4-HPT Produces Genuine •OH Damage Pattern Matched to Radiolysis Baseline, Not Singlet Oxygen

In head-to-head testing, illumination of cell-free DNA with 4-HPT produced single-strand breaks and endonuclease-sensitive modifications (Fpg protein, endonuclease III, exonuclease III, T4 endonuclease V) in ratios identical to those from established hydroxyl radical sources (γ-radiolysis of water) [1]. In contrast, the acridine analog N-hydroxyacridine-9-thione (HAT) generated a completely different damage profile characteristic of singlet oxygen (¹O₂) [1]. Scavenger experiments confirmed •OH mediation: t-butanol (2%) inhibited cellular DNA damage by ~50%, and D₂O solvent experiments excluded ¹O₂ involvement for 4-HPT [1]. Within the same study, 2-HPT showed equivalent •OH-specific DNA damage to 4-HPT, but 2-HPT lacks 4-HPT's solvent-gated selectivity (see Evidence Item 6).

DNA damage profiling Hydroxyl radical Repair endonuclease Singlet oxygen Genotoxicity

Triplet State Energy (ET1 = 60.1 kcal mol⁻¹) Enabling Diffusion-Controlled Electron Transfer

The triplet state of 4-HOPyT (³(4-HOPyT)*), confirmed by energy transfer experiments with triplet quenchers, possesses a triplet state energy ET1 = 60.1 kcal mol⁻¹ [1]. This relatively high triplet energy enables diffusion-controlled electron-transfer reactions with both electron donors and acceptors, a property that underpins its utility in radical chain reaction studies [1]. Comparable triplet energy data for the 2-isomer under identical conditions have not been reported in a directly comparable format, but computational studies indicate the 2-thiono tautomer of 2-HPT is thermodynamically more stable (by ~1.7 kcal/mol in gas phase) than the corresponding 4-thiono form, which may contribute to different triplet-state behavior [2].

Triplet state energy Electron transfer Laser flash photolysis Radical chain reactions

pH-Controlled Generation of Hydroxyl Radicals (•OH) vs. Solvated Electrons (eaq⁻)

A unique operational advantage of 4-HOPyT is the ability to switch the primary reactive species generated upon photolysis by altering solution pH [1]. Under neutral/acidic conditions, homolytic N–OH bond cleavage produces •OH and the pyridyl-4-thiyl radical (4-PyS•, detected at 420 nm). In aqueous alkaline solution, photoionization of the anionic form of 4-HOPyT yields the solvated electron (eaq⁻) and the one-electron semioxidized radical (4-SPyO•, detected at 720 nm) [1]. This pH-gated •OH/eaq⁻ switching capability has not been demonstrated for the 2-isomer, providing 4-HPT with a dimension of experimental control unavailable from other N-hydroxypyridinethiones.

pH-dependent photochemistry Solvated electron Radical selectivity Photoionization

Crystal Structure Hydrogen Bonding Network: O–H···S Geometry and C–S Bond Character Differentiate 4-Isomer from 2-Isomer

Single-crystal X-ray diffraction at 120 K reveals that 1-hydroxy-4(1H)-pyridinethione crystallizes in the triclinic space group P1̄ with four independent molecules per asymmetric unit [1]. The crystal lattice features a well-defined O–H···S hydrogen bond network: O–H = 1.16(3) Å, H···S = 1.82(3) Å, O···S = 2.971(2) Å, and O–H···S angle = 171(1)°, with the hydroxyl group as donor and the thione sulfur as acceptor [1]. The C–S bond length of 1.718(2) Å indicates bond character closer to a single bond than a double bond, and the sum of bond angles at N1 (360.8°) confirms a planar N–O arrangement [1]. In contrast, the 2-isomer (1-hydroxy-2(1H)-pyridinethione) exhibits different hydrogen-bonding motifs in its crystal structures, with intermolecular Pd-coordinated cis configurations reported for its metal complexes [2], indicating divergent solid-state organization relevant to formulation stability and metal-chelation geometry.

X-ray crystallography Hydrogen bonding Solid-state structure Thiohydroxamic acid C–S bond order

Solvent-Gated •OH Generation: 4-HPT Produces •OH in Aqueous but NOT in Organic Solvents, Unlike 2-HPT

A defining functional difference between the 4- and 2-isomers is the solvent-dependence of •OH generation. Laser flash photolysis studies demonstrate that N-hydroxypyridine-2(1H)-thione (2-NHPT) acts as a primary photochemical •OH precursor in both aqueous and organic solvents [1]. In direct contrast, 4-NHPT was found not to be a primary photochemical precursor of •OH in organic solvents, despite generating •OH efficiently in aqueous media (as confirmed by DNA damage profiling in Evidence Item 2) [1]. This solvent-gated behavior arises from the distinct primary photochemistry of the thione vs. thiol tautomers: in organic solvents the thione triplet state (ΦT = 0.90) dominates, while in water the homolytic N–OH cleavage pathway leading to •OH is favored [1].

Solvent-dependent photochemistry Hydroxyl radical Mechanistic selectivity Photobiological effects

N-Hydroxypyridine-4-thione High-Confidence Application Scenarios Based on Quantitative Differentiation Evidence


Hydroxyl Radical-Mediated DNA Damage and Repair Studies in Aqueous Cellular Systems

4-HPT is validated for inducing genuine hydroxyl radical DNA damage profiles indistinguishable from ionizing radiation. Procurement for DNA damage/repair research is supported by direct evidence that 4-HPT + visible light generates single-strand breaks and Fpg/endonuclease III/exonuclease III/T4 endonuclease V-sensitive modifications in ratios identical to γ-radiolysis of water [1]. The ~50% inhibition of cellular DNA damage by 2% t-butanol confirms •OH mediation. Unlike HAT, which produces singlet oxygen artifacts, 4-HPT provides a clean •OH source for genotoxicity and DNA repair pathway studies.

Solvent-Selective Photochemical Footprinting of Nucleic Acids and Proteins

The solvent-gated •OH generation property of 4-HPT—active in aqueous media but inert in organic solvents—enables spatial confinement of radical production [1]. This makes 4-HPT the preferred choice over 2-HPT for photochemical footprinting experiments where radical generation must be restricted to aqueous compartments (e.g., solvent-accessible surfaces of nucleic acids or proteins in mixed-solvent systems), avoiding off-target oxidation in hydrophobic environments.

pH-Controlled Dual Radical Source: Hydroxyl Radical (•OH) and Solvated Electron (eaq⁻) from a Single Compound

4-HPT uniquely enables pH-switchable generation of either •OH or eaq⁻ from one compound [1]. At neutral pH, photolysis yields •OH for oxidative damage studies; at alkaline pH, photoionization produces eaq⁻ for reductive chemistry. This dual functionality eliminates the need to procure and validate separate radical sources, streamlining experimental workflows in pulse radiolysis mimicry, redox biochemistry, and free radical mechanistic studies.

Triplet State Photochemistry and Electron-Transfer Reaction Studies

With a triplet state energy ET1 = 60.1 kcal mol⁻¹ and confirmed diffusion-controlled electron-transfer reactivity with both donors and acceptors [1], 4-HPT serves as a well-characterized photochemical electron-transfer reagent. The ability to independently excite thione vs. thiol tautomers (ΦT = 0.90 vs. 0.19) further enables mechanistic dissection of triplet-state pathways [2], making 4-HPT a valuable tool for physical organic chemistry and photoredox catalysis research.

Quote Request

Request a Quote for N-Hydroxypyridine-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.